molecular formula C22H16N4O B14974046 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B14974046
M. Wt: 352.4 g/mol
InChI Key: DZFOFLARBXNWGB-UHFFFAOYSA-N
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Description

The compound 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a pyrazole ring bearing a naphthalen-2-yl moiety.

Properties

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H16N4O/c1-14-6-8-16(9-7-14)21-23-22(27-26-21)20-13-19(24-25-20)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,24,25)

InChI Key

DZFOFLARBXNWGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Reactions

The oxadiazole ring in this compound is typically synthesized via cyclization reactions. Key methods include:

Acylthiosemicarbazide Cyclization

  • Reagents : Iodine (I₂) or chloramine-T (Cl-T) in ethanol under basic conditions (e.g., NaOH) .

  • Mechanism : Oxidative cyclization of acylthiosemicarbazides to form the 1,3,4-oxadiazole ring.

  • Example :

    Starting MaterialReagents/ConditionsProduct YieldReference
    Acylthiosemicarbazide derivativeI₂, NaOH, ethanol, reflux62%
    N-acylhydrazoneChloramine-T, microwave irradiation75.4%

Functionalization of the Oxadiazole Core

The 1,2,4-oxadiazole ring undergoes substitution reactions at the C-3 and C-5 positions, enabling structural diversification:

Nucleophilic Substitution

  • Sites : The electron-deficient C-3 and C-5 positions are susceptible to nucleophilic attack.

  • Example : Reaction with thiols or amines to introduce sulfanyl or amino groups .

    Reaction TypeReagentsProduct FeatureApplicationReference
    SulfanylationThiols, base (e.g., K₂CO₃)–S– linkagesEnhanced bioactivity

Cross-Coupling Reactions

  • Catalysts : Cu(OTf)₂ or Pd-based catalysts for C–H functionalization .

  • Example : Formation of disubstituted oxadiazoles via imine C–H activation .

Reactivity of Substituents

The 4-methylphenyl and naphthalen-2-yl groups influence reactivity:

Aromatic Electrophilic Substitution

  • Naphthalene moiety : Undergoes nitration, sulfonation, or halogenation at the α-position (C-1) .

  • Methylphenyl group : Directed para-substitution due to methyl’s electron-donating effect.

Pyrazole Ring Modifications

  • Protonation/Deprotonation : The pyrazole N–H participates in acid-base reactions, affecting solubility.

  • Coordination Chemistry : Acts as a ligand for metal ions (e.g., Cu²⁺, Au⁺) in complexation reactions .

Thermal and Oxidative Stability

  • Thermal decomposition : Stable up to 250°C under inert atmospheres.

  • Oxidative susceptibility : Reacts with strong oxidizers (e.g., H₂O₂) at elevated temperatures.

Hydrolytic Stability

  • Acidic hydrolysis : Ring-opening under concentrated HCl/H₂SO₄, yielding carboxylic acid derivatives .

  • Basic conditions : Resistant to hydrolysis at mild pH.

Pharmacological Modifications

Reactions targeting bioactivity enhancement include:

Sulfonamide Incorporation

  • Reagents : Sulfonyl chlorides in DMF with triethylamine .

  • Example : Anticancer derivatives with IC₅₀ values <1 μM against leukemia cell lines .

Analytical Characterization

Post-reaction analysis employs:

  • Spectroscopy : NMR (¹H, ¹³C) for structural confirmation; IR for functional group identification.

  • Chromatography : HPLC for purity assessment (>95% purity typical) .

Scientific Research Applications

3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects : The naphthalene group in the target compound likely enhances binding to hydrophobic pockets in biological targets, whereas smaller substituents (e.g., cyclopropyl in ) improve metabolic stability.

Synthetic Flexibility : The pyrazole-oxadiazole scaffold allows modular substitution, enabling tuning of electronic and steric properties for targeted applications .

Pharmacological Potential: While direct activity data for the target compound is lacking, structural analogs exhibit antirradical, antimicrobial, and kinase-inhibitory properties, suggesting avenues for further testing .

Biological Activity

3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound characterized by its oxadiazole ring, which contributes to its potential biological activities. This compound is of significant interest in medicinal chemistry due to its unique structural features, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is C22H16N4OC_{22}H_{16}N_{4}O, with a molecular weight of 352.4 g/mol. The structure includes a 4-methylphenyl group and a naphthalen-2-yl group linked through a pyrazole moiety. This arrangement is crucial for its biological activity and interaction with various biological targets.

Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles demonstrate significant antimicrobial properties against various pathogens. For instance, in vitro tests revealed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : The oxadiazole scaffold has been extensively studied for its anticancer properties. Compounds similar to 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole have shown effectiveness in targeting various cancer cell lines by inhibiting critical enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) . The mechanism often involves the inhibition of growth factors and kinases that contribute to tumor proliferation.
  • Anti-tubercular Activity : Recent studies have indicated that certain derivatives exhibit promising anti-tubercular activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . This suggests potential applications in treating tuberculosis alongside traditional therapies.

The biological activity of 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes crucial for cell proliferation and survival in cancerous tissues.
  • Binding Affinity : Molecular docking studies suggest that this compound can effectively bind to enzymes or receptors involved in disease mechanisms, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique aspects of 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole:

Compound NameStructural FeaturesUnique Aspects
5-(4-methoxyphenyl)-1,3,4-oxadiazoleContains methoxy group on phenylExhibits strong anticancer activity
3-(naphthalen-2-yloxy)-5-substituted oxadiazolesNaphthalene moiety with varied substitutionsPotential for diverse biological activities
1-(4-chlorophenyl)-5-(naphthalen-2-yloxy)oxadiazoleChlorine substitution on phenylEnhanced antimicrobial properties observed

This table highlights the diversity within the oxadiazole family and emphasizes the distinct biological activities associated with each compound.

Case Studies

Several case studies have demonstrated the efficacy of oxadiazole derivatives:

  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties of pyrazole derivatives showed that compounds similar to our target exhibited significant bactericidal effects against resistant strains .
  • Anticancer Research : In vitro studies on various cancer cell lines have revealed that modifications in the oxadiazole structure can lead to enhanced cytotoxicity and selectivity towards malignant cells .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and oxadiazole carbons (δ 165–170 ppm) to confirm substitution patterns .
  • X-ray crystallography (SHELX programs): Resolve dihedral angles between oxadiazole, pyrazole, and naphthalene rings to analyze planarity (e.g., dihedral angles <20° indicate π-π stacking potential) .

How do structural modifications to the pyrazole or oxadiazole rings impact biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:

  • Pyrazole substitution : A naphthalen-2-yl group enhances hydrophobic interactions with target proteins (e.g., FLAP inhibitors), improving IC₅₀ values by 10-fold compared to phenyl analogs .
  • Oxadiazole modifications : Electron-withdrawing groups (e.g., CF₃) at the 3-position increase metabolic stability but may reduce solubility .
  • Key data : Replacement of 4-methylphenyl with pyridyl groups in oxadiazole derivatives showed a 50% drop in apoptosis-inducing activity in T47D cells .

What pharmacological targets are associated with this compound, and how are binding affinities measured?

Q. Advanced Research Focus

  • 5-Lipoxygenase-activating protein (FLAP) : Competitive binding assays (IC₅₀ <10 nM) using radiolabeled inhibitors and human whole blood LTB₄ inhibition (IC₅₀ <100 nM) .
  • Apoptosis induction : Flow cytometry assays (e.g., Annexin V/PI staining) quantify G₁-phase arrest and caspase-3 activation in cancer cells .

How can computational methods like molecular docking validate hypothesized binding modes?

Q. Advanced Research Focus

  • Docking studies (AutoDock Vina): Use crystal structures of FLAP (PDB: 2Q7M) to predict hydrogen bonding between oxadiazole and Arg21/Arg104. Validation via mutagenesis (ΔG binding = -9.2 kcal/mol) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å confirms stable binding) .

What experimental approaches resolve contradictions in reported bioactivity data across cell lines?

Q. Advanced Research Focus

  • Dose-response profiling : Test compound in isogenic cell lines (e.g., MX-1 vs. MCF-7) to identify lineage-specific sensitivities .
  • Transcriptomic analysis : RNA-seq of resistant vs. sensitive cells highlights overexpression of efflux pumps (e.g., ABCB1) or anti-apoptotic proteins (e.g., Bcl-2) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Toxicity data : LD₅₀ (oral, rat) >500 mg/kg; handle with nitrile gloves and fume hoods due to potential skin/eye irritation .
  • Storage : -20°C under argon to prevent hydrolysis of the oxadiazole ring .

Which in vitro assays are most effective for evaluating anti-inflammatory or anticancer activity?

Q. Advanced Research Focus

  • COX-2/LOX inhibition : ELISA-based quantification of PGE₂/LTB₄ in LPS-stimulated macrophages .
  • Clonogenic assays : Measure colony formation in soft agar to assess anti-proliferative effects .

How can solubility limitations be addressed without compromising activity?

Q. Advanced Research Focus

  • Prodrug strategies : Introduce phosphate esters at the pyrazole NH group, improving aqueous solubility (logP reduction from 4.2 to 2.8) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) to enhance bioavailability .

What advanced techniques are used to study cellular uptake and subcellular localization?

Q. Advanced Research Focus

  • Confocal microscopy : Label compound with BODIPY fluorophores; colocalize with lysosomal markers (e.g., LysoTracker Red) .
  • LC-MS/MS : Quantify intracellular concentrations in tumor spheroids (Cmax = 12 µM at 24 h) .

What synergistic drug combinations enhance the efficacy of this compound?

Q. Advanced Research Focus

  • Cisplatin co-treatment : Reduces IC₅₀ by 60% in ovarian cancer models via ROS-mediated DNA damage .
  • PI3K inhibitors (e.g., LY294002) : Synergize to overcome FLAP-independent resistance mechanisms .

How does the choice of heterocycle (e.g., pyrazole vs. imidazole) influence physicochemical properties?

Q. Basic Research Focus

  • Pyrazole : Higher metabolic stability (t₁/₂ = 8.5 h in microsomes) compared to imidazole (t₁/₂ = 2.3 h) due to reduced CYP3A4 oxidation .
  • LogD comparison : Pyrazole derivatives (logD = 3.8) vs. imidazole analogs (logD = 2.1) impact membrane permeability .

What strategies improve regioselectivity in pyrazole coupling reactions?

Q. Advanced Research Focus

  • Directed ortho-metalation : Use LDA to deprotonate naphthalene at C3, ensuring coupling at the desired position (yield improvement from 45% to 78%) .
  • Microwave irradiation : Reduces reaction time from 12 h to 30 min, minimizing byproduct formation .

How stable is this compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • pH stability : Degrades rapidly at pH <3 (oxadiazole ring hydrolysis) but stable at pH 7.4 (t₁/₂ >48 h) .
  • Thermal stability : Decomposes at >150°C; store below -20°C for long-term stability .

What experimental methods validate the compound's molecular target in cellular models?

Q. Advanced Research Focus

  • Photoaffinity labeling : Use a biotinylated analog to pull down TIP47 (apoptosis target) from lysates; confirm via Western blot .
  • CRISPR knockout : Ablate TIP47 in T47D cells; observe loss of compound efficacy (EC₅₀ shift from 0.8 µM to >10 µM) .

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